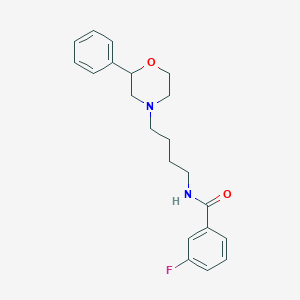

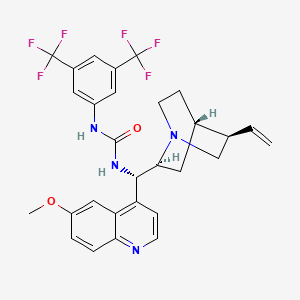

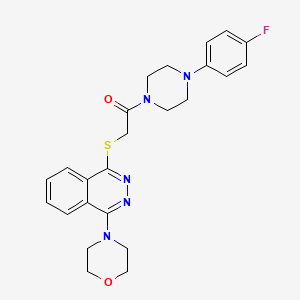

3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzamides, including derivatives like the compound , can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Scientific Research Applications

Antitumor Activity through Histone Deacetylase Inhibition

3-fluoro-N-(4-(2-phenylmorpholino)butyl)benzamide, as a synthetic benzamide derivative, demonstrates significant potential in cancer treatment through its inhibition of histone deacetylase (HDAC). The compound, akin to MS-27-275, has been found to inhibit partially purified human HDAC, leading to hyperacetylation of nuclear histones in various tumor cell lines. This action is similar to that of other HDAC inhibitors, such as sodium butyrate and trichostatin A. The compound induces the expression of p21(WAF1/CIP1) and gelsolin, altering cell cycle distribution, which is crucial for its antitumor efficacy. Notably, its oral administration strongly inhibited the growth of tumor lines in animal models, showcasing its potential as a novel chemotherapeutic agent, especially for cancers resistant to traditional treatments (Saito et al., 1999).

Polymorphism and Crystal Structure

The compound's structural properties have been extensively studied, revealing its occurrence of concomitant polymorphism due to disorder in its crystal structure. This polymorphism is critical for understanding its physicochemical properties and potential pharmaceutical applications. The variations in crystal packing, influenced by N−H···O hydrogen bonds and weak C−H···F and F···F interactions, are significant for its solid-state characterization and could influence its solubility and bioavailability (Chopra & Row, 2008).

Fluorination in Medicinal Chemistry

Research into the synthesis and properties of compounds related to this compound highlights the broader application of fluorination in medicinal chemistry. For instance, the development of versatile Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination techniques underscores the importance of fluorinated compounds. Such methodologies are crucial for introducing fluorine atoms into aromatic compounds, significantly impacting their pharmacokinetic and pharmacodynamic properties. The ability to modify triflamide into a variety of functional groups through this fluorination protocol demonstrates its broad applicability in drug development and synthesis (Wang et al., 2009).

Antimicrobial Activity

Fluorinated benzamide derivatives, including those structurally similar to this compound, have shown promising antimicrobial activity. The incorporation of fluorine atoms into benzamide structures has been associated with significant antifungal and antibacterial efficacy, highlighting the potential of these compounds in developing new antimicrobial agents. The structure-activity relationships proposed from these studies can guide the design of novel therapeutics targeting resistant microbial strains (Carmellino et al., 1994).

Imaging Applications

In the realm of medical imaging, fluorine-18 labeled benzamide analogs, structurally akin to this compound, have been developed for imaging the sigma2 receptor status of solid tumors using positron emission tomography (PET). These compounds, due to their affinity for sigma2 receptors and moderate to low affinity for sigma1 receptors, provide a powerful tool for non-invasively studying tumor biology and evaluating the efficacy of therapeutic interventions (Tu et al., 2007).

Mechanism of Action

Target of Action

The primary target of the compound 3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .

Mode of Action

It is known to interact with its target, the mitogen-activated protein kinase 14, influencing its activity . The changes resulting from this interaction are currently under investigation.

Biochemical Pathways

Given its target, it is likely to influence pathways regulated by the mitogen-activated protein kinase 14 . The downstream effects of these interactions are subject to ongoing research.

Result of Action

Given its interaction with the Mitogen-activated protein kinase 14, it is likely to influence cellular processes regulated by this kinase .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .

Properties

IUPAC Name |

3-fluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O2/c22-19-10-6-9-18(15-19)21(25)23-11-4-5-12-24-13-14-26-20(16-24)17-7-2-1-3-8-17/h1-3,6-10,15,20H,4-5,11-14,16H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNMXUWRODFMGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCCCNC(=O)C2=CC(=CC=C2)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-N,N-dimethylaniline](/img/structure/B2725138.png)

![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)

![3-chloro-2,2-dimethyl-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2725145.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)